Quinoline-6-carbonyl chloride hydrochloride

Description

Chemical Nomenclature and Structural Overview

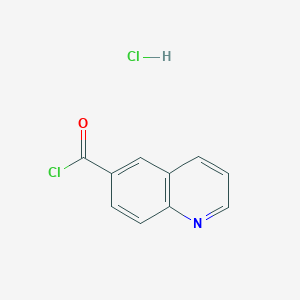

Quinoline-6-carbonyl chloride hydrochloride (CAS: 158000-98-7) is a heterocyclic aromatic compound with the molecular formula C₁₀H₇Cl₂NO and a molecular weight of 228.07 g/mol . Its IUPAC name is This compound , reflecting its structural composition: a quinoline backbone (a fused benzene and pyridine ring) substituted with a carbonyl chloride group (-COCl) at the 6th position, complexed with hydrochloric acid to form a stable hydrochloride salt.

The compound’s planar quinoline system enables π-π stacking interactions, while the electron-withdrawing carbonyl chloride group enhances electrophilic reactivity at the acyl chloride moiety. The hydrochloride salt improves solubility in polar solvents, a critical feature for synthetic applications. Key structural features include:

| Structural Property | Description |

|---|---|

| Quinoline core | Benzene fused with pyridine, providing aromatic stability and planar geometry |

| Carbonyl chloride (-COCl) | Electrophilic site for nucleophilic substitution or addition reactions |

| Hydrochloride counterion | Enhances solubility and stabilizes the ionic form in aqueous media |

The resonance hybrid of the acyl chloride group delocalizes electron density, making it highly reactive toward nucleophiles like amines or alcohols.

Historical Context and Development

Quinoline derivatives have been studied since the 19th century, with quinoline itself first isolated from coal tar in 1834. The synthesis of acylated quinoline compounds emerged alongside advancements in heterocyclic chemistry, particularly in pharmaceutical and dye industries. This compound gained prominence in the late 20th century as a versatile intermediate for synthesizing bioactive molecules, including antimalarials and kinase inhibitors.

Early synthetic routes relied on Skraup or Friedländer reactions to construct the quinoline core, followed by chlorination of carboxylic acid precursors using reagents like thionyl chloride (SOCl₂). Modern protocols emphasize regioselective functionalization at the 6th position, leveraging directing groups or catalytic methods.

Classification Within Acyl Halides and Quinoline Derivatives

This compound belongs to two major chemical classes:

Acyl Halides :

- Characterized by the -COCl functional group, acyl halides are highly reactive toward nucleophiles due to polarizable C-Cl bonds and electron-deficient carbonyl carbons.

- Compared to aliphatic acyl chlorides (e.g., acetyl chloride), the quinoline aromatic system moderates reactivity by delocalizing electron density, enabling controlled substitutions.

Quinoline Derivatives :

| Feature | This compound | Quinine |

|---|---|---|

| Functional group | -COCl | -OH, -CH₂OH |

| Reactivity | High electrophilicity | Moderate, with H-bonding sites |

| Applications | Synthetic intermediate | Antimalarial drug |

Chemical Identifiers and Registry Numbers

The compound is uniquely identified by several international registries and descriptors:

These identifiers ensure precise tracking in chemical databases and regulatory frameworks.

Properties

IUPAC Name |

quinoline-6-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRUURIWNYPMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622747 | |

| Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158000-98-7 | |

| Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Quinoline-6-carboxylic acid

The most straightforward approach involves the preparation of quinoline-6-carboxylic acid, which is then converted to the acid chloride.

Step 1: Preparation of Quinoline-6-carboxylic acid

Quinoline derivatives can be synthesized by classical methods such as the Skraup synthesis, which involves heating aniline and glycerol in the presence of sulfuric acid and mild oxidizing agents like nitrobenzene. Subsequent functionalization introduces the carboxylic acid group at the 6-position through directed lithiation or halogen-metal exchange followed by carbonation with carbon dioxide.Step 2: Conversion to Quinoline-6-carbonyl chloride

The quinoline-6-carboxylic acid is treated with chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions. This reaction replaces the hydroxyl group of the acid with a chlorine atom, forming the acid chloride. The reaction typically releases HCl and SO2 gases as byproducts.Step 3: Formation of Hydrochloride Salt

The acid chloride is then converted into its hydrochloride salt by exposure to hydrogen chloride gas or by reaction with hydrochloric acid in an appropriate solvent, stabilizing the compound for isolation and storage.

Alternative Synthetic Approaches

Direct Chlorination of Quinoline-6-carboxylic acid derivatives

Some methods involve direct chlorination of quinoline-6-carboxylic acid derivatives using reagents like phosphorus pentachloride (PCl5) or phosphorus trichloride (PCl3), although these are less commonly reported due to harsher conditions and lower selectivity.Halogen-Metal Exchange and Carbonation

Starting from 6-bromoquinoline, halogen-metal exchange with strong bases such as n-butyllithium followed by carbonation with CO2 can yield quinoline-6-carboxylic acid, which is then converted to the acid chloride.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Description | Typical Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aniline + Glycerol + H2SO4 + Nitrobenzene, heat | Skraup synthesis to form quinoline core | 70-85 | Requires inert atmosphere and controlled temperature |

| 2 | 6-Bromoquinoline + n-BuLi + CO2 (dry ice) | Halogen-metal exchange and carbonation to quinoline-6-carboxylic acid | 75-90 | Low temperature (-78°C) to avoid side reactions |

| 3 | Quinoline-6-carboxylic acid + SOCl2, reflux | Conversion to quinoline-6-carbonyl chloride | 80-95 | Reflux 2-4 hours, removal of SO2 and HCl gases |

| 4 | Quinoline-6-carbonyl chloride + HCl gas or HCl in solvent | Formation of hydrochloride salt | 85-98 | Performed under dry conditions to avoid hydrolysis |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC) is used to monitor the progress of the acid chloride formation and purity of the product.

- Recrystallization from solvents such as absolute ethyl alcohol or methylene chloride is employed to purify the hydrochloride salt.

- Spectroscopic Characterization :

Research Findings and Notes

- The Skraup synthesis remains a foundational method for quinoline ring construction, but the introduction of the carbonyl chloride group requires careful control of reaction conditions to prevent hydrolysis or side reactions.

- Use of thionyl chloride is preferred due to its efficiency and ease of removal of gaseous byproducts, facilitating high purity acid chloride formation.

- The hydrochloride salt form improves the compound’s stability and handling, especially for storage and subsequent synthetic applications.

- Alternative chlorinating agents and synthetic routes have been explored but often result in lower yields or require more stringent conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Skraup + Acid Chloride Formation | Aniline → Quinoline → Quinoline-6-carboxylic acid | SOCl2, HCl | Reflux, inert atmosphere | 70-90% | Well-established, scalable | Multi-step, requires careful control |

| Halogen-Metal Exchange + Carbonation | 6-Bromoquinoline | n-BuLi, CO2, SOCl2 | Low temp (-78°C), reflux | 75-95% | High regioselectivity | Requires strong base, low temp |

| Direct Chlorination | Quinoline-6-carboxylic acid | PCl5 or PCl3 | Reflux | 60-80% | Simpler reagents | Harsh conditions, lower selectivity |

This detailed analysis of the preparation methods for quinoline-6-carbonyl chloride hydrochloride highlights the importance of starting material choice, chlorinating agent, and reaction conditions to achieve high yield and purity. The compound’s synthesis is well-documented in the literature, with the Skraup synthesis followed by acid chloride formation being the most common and reliable route. The hydrochloride salt form is preferred for stability and practical use in further chemical and pharmaceutical applications.

Chemical Reactions Analysis

Quinoline-6-carbonyl chloride hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in both nucleophilic and electrophilic substitution reactions, similar to other quinoline derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, often using reagents like potassium permanganate or sodium borohydride.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include bromine, nitrobenzene, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Applications

Quinoline derivatives, including quinoline-6-carbonyl chloride hydrochloride, have been investigated for their antiviral properties. A notable study identified several quinoline analogues that exhibited potent activity against Enterovirus D68 (EV-D68), a virus associated with severe respiratory illness in children. The hydrochloride forms of these compounds demonstrated enhanced water solubility and bioavailability, which are critical for therapeutic efficacy. Specifically, compounds derived from quinoline-6-carbonyl chloride showed EC50 values ranging from 0.05 to 0.10 μM against various strains of EV-D68, indicating strong antiviral potential .

Antibacterial Properties

The antibacterial efficacy of quinoline derivatives has been well-documented. Research has shown that this compound can be utilized to synthesize various substituted quinolines that exhibit moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from 2-chloroquinoline-3-carbaldehyde were evaluated for their antibacterial properties and found to possess significant activity against common bacterial strains . These findings highlight the compound's potential as a scaffold for developing new antibacterial agents.

Anticancer Research

Quinoline compounds are also gaining traction in anticancer research. The structural features of quinoline-6-carbonyl chloride make it a valuable precursor for synthesizing novel anticancer agents. Some studies have focused on the synthesis of quinoline derivatives that target specific cancer cell lines, showing promising results in inhibiting cancer cell proliferation . The ability to modify the quinoline structure allows researchers to optimize these compounds for enhanced efficacy against various cancer types.

Structural Studies and Mechanistic Insights

Understanding the structural characteristics and mechanisms of action of quinoline derivatives is crucial for their application in drug development. Molecular docking studies have been performed to elucidate the interactions between quinoline compounds and biological targets, such as viral proteins and bacterial enzymes. These studies suggest that modifications to the quinoline structure can significantly influence binding affinity and biological activity .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of quinoline-6-carbonyl chloride hydrochloride involves its interaction with various molecular targets. It can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it can modulate nuclear receptor responsiveness and disrupt cell migration, making it effective in anticancer therapies .

Comparison with Similar Compounds

Key Structural and Functional Differences

The reactivity and applications of quinoline derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis of Quinoline-6-carbonyl chloride hydrochloride and structurally related compounds:

Table 1: Comparative Analysis of Quinoline Derivatives

Detailed Comparisons

Physical Properties

While direct melting point data for this compound is unavailable in the provided evidence, analogous hydrochloride salts (e.g., 4-chloro-α-p-tolylamino-2-phenylquinoline hydrochloride) decompose near 170°C, suggesting similar thermal stability .

Biological Activity

Quinoline-6-carbonyl chloride hydrochloride is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its potential applications in medicinal chemistry.

Overview of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including:

- Antitumor

- Antimalarial

- Antibacterial

- Antiviral

- Anti-inflammatory

These compounds have been utilized in the development of several drugs, such as chloroquine for malaria and various anticancer agents .

Antitumor Activity

This compound has shown promising antitumor activity. Research indicates that quinoline derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, compounds derived from quinoline have been noted to interact with DNA topoisomerases, crucial enzymes in DNA replication and repair, leading to apoptosis in cancer cells .

Table 1: Summary of Antitumor Activity of Quinoline Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| Quinoline-6-carbonyl chloride | Antitumor | |

| Camptothecin | Anti-topoisomerase | |

| Quinine | Antimalarial & Antitumor |

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoline derivatives against various viral strains, including HIV and Zika virus. The mechanism often involves inhibition of viral replication by interfering with viral enzymes or host cell pathways critical for viral life cycles .

Table 2: Antiviral Activity of Selected Quinoline Compounds

| Compound | Virus Targeted | Activity Type | Reference |

|---|---|---|---|

| Quinoline-6-carbonyl chloride | HIV | Inhibitor | |

| Clioquinol | Zika Virus | Antiviral |

Mechanistic Insights

The biological activity of quinoline derivatives is often linked to their ability to form hydrogen bonds with key amino acid residues in target proteins. For example, docking studies have revealed that modifications on the quinoline scaffold can significantly enhance binding affinity to targets such as CDK8, a kinase involved in cell cycle regulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that specific substitutions on the quinoline ring can dramatically affect biological activity. For instance, replacing certain functional groups can increase solubility and bioavailability, which are critical for drug efficacy .

Case Studies

- Inhibition of CDK8 : A study demonstrated that quinoline derivatives with specific cyano substitutions exhibited potent inhibition of CDK8 activity, suggesting potential applications in cancer therapy where CDK8 is implicated .

- Antiviral Efficacy : Another case study focused on a series of quinoline derivatives that showed significant antiviral activity against enteroviruses. The study highlighted the importance of hydrophilicity and molecular modifications in enhancing antiviral potency .

Q & A

Basic: What safety protocols are essential when handling Quinoline-6-carbonyl chloride hydrochloride in laboratory settings?

Methodological Answer:

Researchers must adhere to strict safety measures, including:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Engineering Controls: Use fume hoods or closed systems to avoid inhalation of toxic fumes, especially during heating or combustion, which may release HCl gas .

- Storage: Store in a cool, dry environment to prevent degradation, and avoid prolonged storage to minimize hazardous decomposition .

- Emergency Preparedness: Equip labs with safety showers, eye wash stations, and dry chemical extinguishers for fire emergencies involving halogenated combustion products .

Basic: What synthetic routes are reported for this compound, and how can yield be optimized?

Methodological Answer:

A common pathway involves:

Carboxylic Acid Precursor: Start with 6-carboxyquinoline derivatives (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) .

Chlorination: React with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form the acyl chloride.

Hydrochloride Formation: Precipitate the hydrochloride salt using HCl gas or concentrated hydrochloric acid.

Critical Parameters:

- Reagent Purity: Ensure anhydrous solvents to prevent side reactions.

- Temperature Control: Maintain 0–5°C during chlorination to suppress byproducts .

- Purification: Use recrystallization (e.g., ethyl acetate/hexane) or column chromatography to isolate high-purity product.

Basic: Which analytical techniques validate the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy:

- Chromatography:

- HPLC/GC-MS: Assess purity (>95%) and detect volatile byproducts .

- Elemental Analysis: Verify Cl⁻ content via gravimetric titration or ion chromatography .

Advanced: How should researchers resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer:

Literature Review: Systematically categorize studies by methodology (e.g., DSC for melting points vs. computational models) .

Experimental Replication: Reproduce key studies under controlled conditions (e.g., humidity, solvent grade) to identify variables affecting results .

Data Cross-Validation: Compare with structurally analogous compounds (e.g., quinoline-4-carbonyl chloride) to infer plausible property ranges .

Advanced: What experimental approaches characterize the thermal stability and decomposition pathways of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating to identify decomposition thresholds (e.g., >150°C releasing HCl gas) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze evolved gases (e.g., CO, NOₓ) during pyrolysis .

- Kinetic Studies: Use Arrhenius plots to model degradation rates under varying temperatures and humidity levels .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) to enhance chlorination efficiency .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis.

- In Situ Monitoring: Employ FT-IR or Raman spectroscopy to track reaction progress and terminate at peak yield .

- Byproduct Analysis: Isolate and characterize impurities (e.g., quinoline dimers) via LC-MS to adjust stoichiometry .

Advanced: What strategies ensure reproducible results in biological assays involving this compound?

Methodological Answer:

- Standardization: Use pharmacopeial reference standards (e.g., USP/EP guidelines) for calibration .

- Buffer Compatibility: Pre-test solubility and stability in assay buffers (e.g., PBS, DMEM) to avoid precipitation .

- Metabolite Profiling: Conduct LC-MS/MS to identify hydrolysis products (e.g., quinoline-6-carboxylic acid) that may interfere with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.